Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-8-3-2-7(4-11)5-13(8)6-12-9/h2-3,5-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVAJSPAZRGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2C=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427419-15-5 | |
| Record name | methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the use of cycloaddition reactions, where the starting materials undergo a series of transformations to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Copper-Catalyzed Denitrogenative Transannulation
The compound can be synthesized via a cascade reaction involving pyridotriazoles and benzylamines under copper catalysis. Key steps include:
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Starting Materials : Pyridotriazoles (e.g., triazolo[1,5-a]pyridine) react with benzylamines in the presence of Cu(OAc)₂ and O₂.
-
Mechanism :
| Parameter | Details |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Oxidant | Molecular oxygen (O₂) |
| Solvent | DMF or DMSO |
| Yield | Varies by substrate (e.g., 32% isolated in control experiments) |
Cyanation via Benzyl Cyanide
The cyano group can be introduced using benzyl cyanide under copper catalysis:
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Reaction Conditions : CuI, NMP solvent, and benzyl cyanide.
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Mechanism :
| Parameter | Details |
|---|---|
| Catalyst | CuI |
| Cyanide Source | Benzyl cyanide (substituted with EDG for better yields) |
| Solvent | NMP |
| Notes | EDG (e.g., 4-methoxybenzyl cyanide) enhances cyanide release |
Radical Pathways
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TEMPO Experiments : Addition of TEMPO (a radical scavenger) drastically reduces yields, suggesting a radical-mediated mechanism .
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Intermediates :
Oxidative Cyclization
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Decarboxylative Cyclization : Amino acids (e.g., phenyl glycine) undergo decarboxylation during cyclization to form the imidazo[1,5-a]pyridine core .
-
Control Experiments :
Reactivity and Functional Group Tolerance
-
Functional Group Compatibility :
-
Stability :
-
The methyl ester group (COOCH₃) likely participates in further derivatization (e.g., hydrolysis to carboxylic acid or amidation).
-
Challenges and Future Work
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Scalability : Current methods involve moderate yields (e.g., 32% in control experiments ), necessitating optimization.
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Regioselectivity : Control over cyanide placement in the imidazo[1,5-a]pyridine framework may require further investigation.
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Green Chemistry : Replacement of copper catalysts with more sustainable metals (e.g., Fe) could enhance eco-friendliness.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 201.18 g/mol
- SMILES Notation : COC(=O)C1=C2C=CC(=CN2C=N1)C#N
- InChIKey : WPZVAJSPAZRGFD-UHFFFAOYSA-N
The compound features a cyano group and an imidazo[1,5-a]pyridine structure, which are critical for its biological activity and reactivity in synthetic applications.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate, as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. For instance:
- A series of derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating that modifications in the imidazo structure can lead to potent anticancer agents .
JAK Inhibition
The compound's structural similarity to other imidazopyridine derivatives makes it a candidate for Janus kinase (JAK) inhibition. JAK inhibitors are crucial in treating inflammatory diseases and certain cancers:
- Research has shown that imidazopyridine derivatives can effectively inhibit JAK kinases involved in cytokine signaling pathways, suggesting that this compound may exhibit similar properties .
Catalysis in Organic Reactions
This compound can serve as a ligand in catalysis:
- Studies have demonstrated that imidazo[1,5-a]pyridine derivatives can act as N-heterocyclic carbene ligands in enantioselective hydrosilylation reactions. These ligands facilitate the formation of secondary alcohols with high yields and selectivities . The efficiency of these catalysts at ambient temperatures enhances their practical application in synthetic organic chemistry.
| Compound | Activity | IC (µM) | Target |
|---|---|---|---|
| 13k | Anticancer | 0.09 - 0.43 | PI3Kα |
| This compound | Potential Inhibitor | TBD | JAK |
Table 2: Catalytic Performance
| Reaction Type | Catalyst Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Hydrosilylation of Ketones | N-Heterocyclic Carbene Ligand | >90 | 80 - 93 |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study focused on the synthesis of imidazo[1,2-a]pyridine derivatives, one compound demonstrated significant anticancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in HCC827 cells. The results suggest that structural modifications can enhance efficacy against cancer cell lines .
Case Study 2: Catalytic Application
A study on chiral imidazo[1,5-a]pyridine–oxazolines showed that these ligands could efficiently catalyze hydrosilylation reactions with excellent functional group tolerance and high enantioselectivity. This highlights the versatility of this compound as a catalyst component .
Mechanism of Action
The mechanism of action of Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Comparisons:
In contrast, bromo-substituted analogs (e.g., Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate) serve as precursors for Suzuki-Miyaura couplings, as demonstrated in the synthesis of boronate derivatives (e.g., Compound 25 in ) . Aminomethyl and heptyl substituents ( and ) alter solubility and steric bulk, impacting binding affinity in biological systems .
Spectral Signatures
- The C≡N stretch (~2200 cm⁻¹) and C=O stretch (~1700 cm⁻¹) in the target compound distinguish it from bromo derivatives, which exhibit C-Br stretches (~600 cm⁻¹) . tert-Butyl esters show similar carbonyl stretches (~1707 cm⁻¹) but lack nitrile signals .
Biological Relevance Imidazo[1,5-a]pyridine derivatives are prominent in drug discovery, particularly as kinase inhibitors. For example, 7-bromo analogs (e.g., Compound 22 in ) exhibit GSK-3β inhibitory activity, suggesting that the target compound’s cyano group may enhance binding through dipole interactions or hydrogen bonding .
Synthetic Utility
- Methyl and ethyl esters are often preferred for their balance of stability and reactivity. The tert-butyl ester in Compound 4v () offers steric protection for sensitive functionalities, whereas the methyl ester in the target compound may facilitate faster hydrolysis under basic conditions .
Notes
- Synthesis Considerations: The cyano group’s stability under acidic/basic conditions requires careful optimization to avoid hydrolysis to carboxylic acids or amides.
- Future Directions: Comparative studies on the electrochemical properties of cyano vs. halogenated derivatives could further elucidate their applications in materials science.
Biological Activity
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,5-a]pyridine core structure, which contributes to its diverse biological activities. The molecular formula is C10H8N4O2, with a molecular weight of approximately 220.2 g/mol. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. These interactions can lead to the inhibition of critical enzymes involved in cellular processes:
- DNA Gyrase Inhibition : Studies indicate that this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for antibacterial applications .
- Anticancer Activity : Research has shown that derivatives of imidazo[1,5-a]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with tubulin polymerization and inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed in various studies:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Mycobacterium smegmatis | 4 |
These results suggest that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table presents GI50 values (concentration required to inhibit cell growth by 50%) for selected cancer types:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 12.5 |
| MCF-7 (Breast cancer) | 8.0 |
| A549 (Lung cancer) | 15.0 |
These findings highlight the potential of this compound as an anticancer agent.
Case Study 1: Antibacterial Properties
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergy when used in combination with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance.
Case Study 2: Cancer Cell Inhibition
In another study focusing on breast cancer cells (MCF-7), this compound was shown to induce apoptosis through caspase activation pathways. This study provided insights into the mechanisms by which this compound exerts its anticancer effects and suggested further investigation into its therapeutic potential.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functionalization. Key parameters include:
- Temperature Control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyano-group introduction .
- Catalysts : Pd-catalyzed cross-coupling or nucleophilic substitution may be employed for regioselective cyanation .
- Purification : Column chromatography (e.g., 20% EtOAc/hexane) is critical to isolate the product with >95% purity .
Example Reaction Optimization Table:
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 1 | Temperature | 100–110°C | ↑↑ (70–85%) |
| 2 | Solvent | DMF | ↑ Reactivity |
| 3 | Reaction Time | 12–18 hours | ↑ Conversion |
Advanced: How can conflicting spectroscopic data (NMR, IR) be resolved during structural validation?
Methodological Answer:
Discrepancies in NMR/IR data often arise from impurities, tautomerism, or crystallographic packing effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX ) confirms bond lengths/angles (e.g., imidazo-pyridine ring planarity).
- IR Correlation : Absence of carbonyl (1700 cm⁻¹) or cyano (2200 cm⁻¹) peaks may indicate incomplete functionalization .
Example NMR Data Comparison:
| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Discrepancy Source |
|---|---|---|---|
| C-2 H | 8.10–8.25 | 8.18 | Solvent effects |
| C-6 CN | N/A | 122.1 (¹³C) | Confirmed |
Basic: What analytical techniques are essential for confirming purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ at m/z 318.1218 ).
- Elemental Analysis : Confirms C, H, N ratios within 0.3% of theoretical values .
Advanced: How does the 6-cyano substituent influence electronic properties and reactivity compared to analogs?
Methodological Answer:
The electron-withdrawing cyano group:
- Enhances Electrophilicity : Facilitates nucleophilic attack at C-3 (e.g., in cross-coupling reactions) .
- Modifies π-Stacking : Reduces HOMO-LUMO gap by 0.5 eV vs. methyl/fluoro analogs, impacting binding to biological targets .
- Thermal Stability : TGA shows decomposition at 220°C, 30°C higher than non-cyano derivatives .
Comparative Reactivity Table:
| Substituent | Electrophilicity (Relative) | Thermal Stability (°C) |
|---|---|---|
| 6-CN | 1.0 (Reference) | 220 |
| 6-F | 0.8 | 190 |
| 6-CH₃ | 0.6 | 180 |
Basic: What biological activities are associated with this compound, and how are initial assays designed?
Methodological Answer:
Preliminary studies suggest:
- Kinase Inhibition : IC₅₀ values <1 μM in EGFR or CDK2 assays via ATP-binding competition .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) quantifies permeability in Caco-2 cells .
- Toxicity Screening : MTT assays (48h incubation) reveal CC₅₀ >50 μM in HEK293 cells .
Advanced: What crystallographic challenges arise in resolving the structure, and how are they addressed?
Methodological Answer:
Challenges include twinning, low diffraction (<2 Å), and disorder in the cyano group. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
